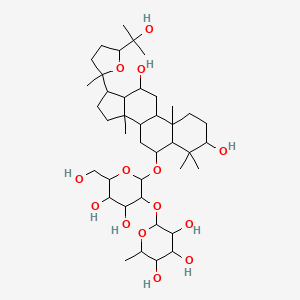

Pseudoginsenoside-F11

Description

Properties

Molecular Formula |

C41H70O14 |

|---|---|

Molecular Weight |

787.0 g/mol |

IUPAC Name |

2-[2-[[3,12-dihydroxy-17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C41H70O14/c1-18-28(45)30(47)32(49)35(51-18)54-33-31(48)29(46)24(17-42)53-36(33)52-23-16-21-20(40(7)13-10-25(44)37(2,3)34(23)40)15-22(43)27-19(9-12-39(21,27)6)41(8)14-11-26(55-41)38(4,5)50/h18-36,42-50H,9-17H2,1-8H3 |

InChI Key |

ADJXCFBBORIAKA-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4C(CC(C5C4(CCC5C6(CCC(O6)C(C)(C)O)C)C)O)C7(C3C(C(CC7)O)(C)C)C)CO)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Pseudoginsenoside-F11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoginsenoside-F11 (PF11) is an ocotillol-type ginsenoside predominantly found in American ginseng (Panax quinquefolium). Emerging research has highlighted its significant therapeutic potential, demonstrating a range of biological activities including anti-inflammatory, neuroprotective, and metabolic regulatory effects. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of PF11, with a focus on its dual role as a partial peroxisome proliferator-activated receptor-gamma (PPARγ) agonist and a potent inhibitor of neuroinflammatory pathways. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and provides visual representations of the core signaling pathways.

Core Mechanisms of Action

This compound exerts its effects through two primary, interconnected mechanisms:

-

Anti-Neuroinflammatory Activity: PF11 significantly attenuates inflammatory responses in the central nervous system, primarily by modulating the Toll-like receptor 4 (TLR4) signaling pathway in microglia, the resident immune cells of the brain.

-

Metabolic Regulation via PPARγ Agonism: PF11 acts as a partial agonist of PPARγ, a nuclear receptor that is a master regulator of adipogenesis, lipid metabolism, and insulin (B600854) sensitivity.

Anti-Neuroinflammatory Effects of this compound

PF11 has been shown to be a potent suppressor of neuroinflammation, a key pathological feature of neurodegenerative diseases. Its action is centered on the inhibition of microglial activation and the subsequent production of pro-inflammatory mediators.

Quantitative Data: Inhibition of Pro-inflammatory Mediators

The following table summarizes the quantitative effects of PF11 on the production of various pro-inflammatory molecules in lipopolysaccharide (LPS)-stimulated N9 microglial cells.

| Mediator | PF11 Concentration (µM) | % Inhibition (relative to LPS control) | Cell Line | Reference |

| Nitric Oxide (NO) | 10 | ~40% | N9 | [1] |

| 20 | ~65% | N9 | [1] | |

| 40 | ~85% | N9 | [1] | |

| Prostaglandin E2 (PGE2) | 10 | ~35% | N9 | [1] |

| 20 | ~60% | N9 | [1] | |

| 40 | ~80% | N9 | [1] | |

| Tumor Necrosis Factor-α (TNF-α) | 10 | ~30% | N9 | [1] |

| 20 | ~50% | N9 | [1] | |

| 40 | ~70% | N9 | [1] | |

| Interleukin-1β (IL-1β) | 10 | ~25% | N9 | [1] |

| 20 | ~45% | N9 | [1] | |

| 40 | ~65% | N9 | [1] | |

| Interleukin-6 (IL-6) | 10 | ~30% | N9 | [1] |

| 20 | ~55% | N9 | [1] | |

| 40 | ~75% | N9 | [1] | |

| Reactive Oxygen Species (ROS) | 10 | ~20% | N9 | [1] |

| 20 | ~40% | N9 | [1] | |

| 40 | ~60% | N9 | [1] |

Signaling Pathway: TLR4 Inhibition

PF11 exerts its anti-inflammatory effects by targeting the TLR4 signaling cascade. Upon stimulation by LPS, TLR4 recruits the adaptor protein MyD88, initiating a downstream signaling cascade that involves TAK1, IKK, and ultimately the activation of the transcription factor NF-κB, as well as the activation of MAPK and Akt pathways. PF11 has been shown to inhibit the interaction and expression of TLR4 and MyD88, leading to the suppression of these downstream pathways.[1][2]

Experimental Protocols

-

Cell Line: N9 microglial cells.

-

Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells were pre-treated with various concentrations of PF11 (10, 20, 40 µM) for 2 hours, followed by stimulation with 1 µg/mL LPS for the indicated times.[1]

-

Nitric Oxide (NO) Assay: The concentration of nitrite (B80452) in the culture supernatant was measured as an indicator of NO production using the Griess reagent.

-

ELISA for Cytokines and PGE2: The levels of TNF-α, IL-1β, IL-6, and PGE2 in the culture supernatants were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot Analysis: Cell lysates were subjected to SDS-PAGE and transferred to PVDF membranes. The membranes were probed with primary antibodies against TLR4, MyD88, phospho-IKK, phospho-NF-κB p65, phospho-p38, phospho-JNK, phospho-ERK, and phospho-Akt, followed by HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Metabolic Regulation by this compound via PPARγ Agonism

PF11 has been identified as a novel partial agonist of PPARγ, a key regulator of glucose and lipid metabolism. This activity suggests its potential as a therapeutic agent for type 2 diabetes.

Quantitative Data: PPARγ Activation and Adipogenic Effects

The following table summarizes the quantitative effects of PF11 on PPARγ transcriptional activity and adipocyte differentiation.

| Assay | PF11 Concentration (µM) | Rosiglitazone (B1679542) (Positive Control) | Effect (relative to control) | Cell Line | Reference |

| PPARγ Luciferase Reporter Assay | 10 | 0.5 µM | ~1.5-fold increase | 293T | [3] |

| 20 | 0.5 µM | ~2.0-fold increase | 293T | [3] | |

| 40 | 0.5 µM | ~2.5-fold increase | 293T | [3] | |

| Adipocyte Differentiation (Oil Red O Staining) | 20 | 0.5 µM | ~1.8-fold increase | 3T3-L1 | [3] |

| 40 | 0.5 µM | ~2.2-fold increase | 3T3-L1 | [3] | |

| Adiponectin mRNA Expression | 40 | 0.5 µM | ~2.5-fold increase | 3T3-L1 | [3] |

| PPARγ mRNA Expression | 40 | 0.5 µM | ~1.5-fold increase | 3T3-L1 | [3] |

Signaling Pathway: PPARγ Activation

As a partial agonist, PF11 binds to the ligand-binding domain of PPARγ. This induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby activating their transcription. Genes regulated by PPARγ are involved in adipogenesis, lipid metabolism, and insulin sensitization.[3]

Experimental Protocols

-

Cell Line: 293T cells.

-

Transfection: Cells were co-transfected with a PPRE-luciferase reporter plasmid, a PPARγ expression vector, and a Renilla luciferase vector (for normalization).

-

Treatment: 24 hours post-transfection, cells were treated with PF11 (10, 20, 40 µM) or rosiglitazone (0.5 µM) for another 24 hours.

-

Measurement: Luciferase activity was measured using a dual-luciferase reporter assay system.[3]

-

Cell Line: 3T3-L1 preadipocytes.

-

Differentiation Induction: Confluent 3T3-L1 cells were induced to differentiate in DMEM containing 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin, in the presence of PF11 (20, 40 µM) or rosiglitazone (0.5 µM) for 2 days. The medium was then replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 2 days, followed by maintenance in DMEM with 10% FBS for 4 days.

-

Oil Red O Staining: On day 8, differentiated adipocytes were fixed with 10% formalin and stained with Oil Red O solution to visualize lipid droplets. The stained lipid droplets were then extracted with isopropanol (B130326) and quantified by measuring the absorbance at 510 nm.[3]

-

RNA Extraction and cDNA Synthesis: Total RNA was extracted from 3T3-L1 adipocytes using TRIzol reagent, and cDNA was synthesized using a reverse transcription kit.

-

qPCR: qPCR was performed using SYBR Green master mix and primers specific for adiponectin, PPARγ, and a housekeeping gene (e.g., β-actin) for normalization. The relative gene expression was calculated using the 2-ΔΔCt method.[3]

Conclusion

This compound demonstrates a compelling dual mechanism of action, positioning it as a promising therapeutic candidate for a range of complex diseases. Its ability to potently suppress neuroinflammation by inhibiting the TLR4 signaling pathway provides a strong rationale for its development in the context of neurodegenerative disorders. Concurrently, its partial agonism of PPARγ highlights its potential for the treatment of metabolic diseases such as type 2 diabetes. The data and methodologies presented in this guide offer a comprehensive overview for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of this multifaceted natural compound. Further investigation into the in vivo efficacy, safety profile, and pharmacokinetic properties of PF11 is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. This compound (PF11) exerts anti-neuroinflammatory effects on LPS-activated microglial cells by inhibiting TLR4-mediated TAK1/IKK/NF-κB, MAPKs and Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pseudoginsenoside F11, a Novel Partial PPARγ Agonist, Promotes Adiponectin Oligomerization and Secretion in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Pseudoginsenoside-F11: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudoginsenoside-F11 (PF11), an ocotillol-type tetracyclic triterpenoid (B12794562) saponin, has emerged as a compound of significant interest within the scientific and pharmaceutical communities. Primarily isolated from American ginseng (Panax quinquefolius), PF11 has demonstrated a remarkable breadth of biological activities, including potent anti-inflammatory, neuroprotective, and anti-diabetic properties. This technical guide provides an in-depth overview of the discovery, natural sources, and key biological functions of PF11. It details the experimental protocols for its isolation and analysis, presents quantitative data on its bioactivities, and visualizes the molecular pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and Natural Sources

This compound was first identified as a chemical natural product found in American ginseng (Panax quinquefolius).[1] It is notably absent in Asian ginseng (Panax ginseng), making it a key distinguishing component between the two major ginseng species.[1] PF11 belongs to the dammarane (B1241002) family of triterpenoid saponins (B1172615) and is sometimes referred to as having an ocotillol-type skeleton structure.[1]

The primary natural source of this compound is the roots and leaves of Panax quinquefolius L. (American ginseng).[2] It has also been isolated from other plants of the Panax genus, such as Panax pseudoginseng.

Experimental Protocols

Extraction and Isolation of this compound

A common method for the extraction and isolation of PF11 from Panax quinquefolius involves a multi-step process utilizing solvent extraction and column chromatography. The following protocol is a synthesis of methodologies described in the literature.[3][4]

2.1.1. Extraction

-

Preparation of Plant Material: Dried and powdered roots of Panax quinquefolius (1 kg) are used as the starting material.

-

Solvent Extraction: The powdered material is subjected to heating reflux extraction with 4 times the volume of 90% ethanol (B145695). This process is repeated 6 times, with each extraction lasting for 2 hours.

-

Solvent Recovery: The collected ethanol extracts are combined, and the solvent is recovered under reduced pressure to yield a concentrated extract.

2.1.2. Column Chromatography

-

Silica (B1680970) Gel Column Chromatography: The ethanol extract is subjected to silica gel column chromatography. The column is eluted with a solvent system of Chloroform-Methanol (CHCl₃-MeOH) in a 90:15 ratio.

-

Reversed-Phase C18 Column Chromatography: Fractions containing PF11 are further purified using a C-18 reversed-phase column. The elution is carried out with a solvent system of Methanol-Water (MeOH-H₂O) in a 50:30 ratio.

-

Recrystallization: The purified PF11 fraction is recrystallized from ethyl acetate (B1210297) to obtain the final crystalline compound.

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) is a validated method for the quantitative analysis of 24(R)-pseudoginsenoside F(11) in North American ginseng.[5]

-

Column: Waters Spherisorb ODS-2, C(18)

-

Mobile Phase: Acetonitrile and water under gradient conditions.

-

Detector: Evaporative Light Scattering Detector (ELSD) set at an evaporating temperature of 35°C and a nitrogen gas pressure of 3.4 bar.

-

Detection Limit: 53 ng on column.

Quantitative Data

The biological activities of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

| Biological Activity | Assay/Model | Parameter | Value | Reference |

| Opioid Receptor Binding | Diprenorphine (DIP) binding inhibition in Chinese hamster ovary (CHO)-μ cells | IC50 | 6.1 μM | [6] |

| PPARγ Agonist Activity | Differentiation of 3T3-L1 preadipocytes | Effective Concentration | 20-40 μM | [2][7] |

| Neuroprotection (in vivo) | 6-Hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease | Oral Dosage | 3, 6, and 12 mg/kg | [8] |

| Neuroprotection (in vivo) | Methamphetamine-induced neurotoxicity in mice | Oral Dosage | 4 and 8 mg/kg | [9] |

| Anti-neuroinflammatory (in vitro) | LPS-activated N9 microglial cells | Concentration for significant suppression of ROS and proinflammatory mediators | Not specified | [7] |

| Ischemic Neuron Injury (in vitro) | Oxygen glucose deprivation/re-oxygenation (OGD/R)-induced primary neuron injury | Concentration for regulating neutrophil and macrophage polarization | 100 μM | [10] |

Signaling Pathways and Mechanisms of Action

This compound exerts its diverse pharmacological effects by modulating multiple signaling pathways.

Anti-Neuroinflammatory Pathway

PF11 has been shown to exert anti-neuroinflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)-mediated signaling pathway in lipopolysaccharide (LPS)-activated microglial cells. This inhibition leads to the downstream suppression of TAK1/IKK/NF-κB, MAPKs, and Akt signaling pathways.

References

- 1. Pseudoginsenoside F11 - Wikipedia [en.wikipedia.org]

- 2. Pseudoginsenoside F11, a Novel Partial PPARγ Agonist, Promotes Adiponectin Oligomerization and Secretion in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN101967170B - 20(R)-pseudoginsenoside F11 as well as extraction method and medical purpose thereof - Google Patents [patents.google.com]

- 4. Isolation and analysis of ginseng: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of 24(R)-pseudoginsenoside F(11) in North American ginseng using high performance liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Neuroprotective Effect of this compound on a Rat Model of Parkinson's Disease Induced by 6-Hydroxydopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protective effects of this compound on methamphetamine-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound ameliorates ischemic neuron injury by regulating the polarization of neutrophils and macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of Pseudoginsenoside-F11.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudoginsenoside-F11 (PF11), an ocotillol-type tetracyclic triterpenoid (B12794562) saponin, is a prominent bioactive constituent isolated from American ginseng (Panax quinquefolius). This technical guide provides an in-depth overview of the chemical structure and diverse pharmacological properties of PF11, with a focus on its anti-inflammatory, neuroprotective, and anti-diabetic activities. Detailed experimental protocols for key assays are provided, and associated signaling pathways and experimental workflows are visually represented. All quantitative data are summarized for clarity and comparative analysis.

Chemical Structure and Physicochemical Properties

This compound, also known as Ginsenoside A1, is a dammarane-type saponin. Its unique structure, which distinguishes it from ginsenosides (B1230088) found in Asian ginseng (Panax ginseng), is characterized by a four-ring rigid skeleton.

| Property | Value | Source |

| Synonyms | Ginsenoside A1, PF11 | [1](2) |

| CAS Number | 69884-00-0 | [1](2) |

| Molecular Formula | C₄₂H₇₂O₁₄ | [1](2) |

| Molecular Weight | 801.01 g/mol | [1](2) |

| Appearance | White to light yellow solid | [1](2) |

| Solubility | DMSO: 50 mg/mL | [1](2) |

| SMILES | C--INVALID-LINK--(C--INVALID-LINK----INVALID-LINK--[C@@H]3O)([H])[C@@H]3O--INVALID-LINK----INVALID-LINK--[C@H]4O)([H])[C@@H]4O">C@H[C@@]5([H])C6(C)C)--INVALID-LINK--[C@]1([H])--INVALID-LINK--(O)C)CC7)C)([H])CC2">C@@([H])[C@]5(CC[C@@H]6O)C | [1](2) |

Pharmacological Properties

PF11 exhibits a wide range of pharmacological activities, making it a compound of significant interest for drug development.

| Activity | Description | Key Findings |

| Anti-inflammatory | PF11 demonstrates potent anti-inflammatory effects by inhibiting the production of various pro-inflammatory mediators. | Suppresses the release of ROS, NO, PGE₂, IL-1β, IL-6, and TNF-α in LPS-stimulated microglial cells.[3] |

| Neuroprotective | PF11 protects neurons from damage in various models of neurological disorders. | Mitigates learning and memory deficits, reduces neuronal apoptosis, and alleviates oxidative stress in models of Alzheimer's and Parkinson's disease.[1][4] |

| Anti-diabetic | PF11 acts as a partial agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of glucose metabolism. | Promotes adipocyte differentiation and enhances adiponectin secretion, suggesting potential for type 2 diabetes treatment.[3] |

| Antioxidative | PF11 exhibits significant antioxidative properties. | Reduces the production of reactive oxygen species (ROS) and enhances the activity of antioxidant enzymes.[3] |

Experimental Protocols

Anti-inflammatory Activity Assays

This protocol details the methodology to assess the anti-inflammatory effects of PF11 on lipopolysaccharide (LPS)-stimulated N9 microglial cells.

Experimental Workflow:

References

- 1. Neuroprotective effect of this compound on permanent cerebral ischemia in rats by regulating calpain activity and NR2A submit-mediated AKT-CREB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pseudoginsenoside F11, a Novel Partial PPARγ Agonist, Promotes Adiponectin Oligomerization and Secretion in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound promotes functional recovery after transient cerebral ischemia by regulating the microglia/macrophage polarization in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of Pseudoginsenoside-F11: A Pharmacological Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Introduction: Pseudoginsenoside-F11 (PF11), an ocotillol-type saponin (B1150181) primarily isolated from American ginseng (Panax quinquefolius), is emerging as a promising multifaceted therapeutic agent.[1] Unlike other ginsenosides, PF11 possesses a unique pharmacological profile, demonstrating significant neuroprotective, anti-inflammatory, and anti-diabetic properties in a variety of preclinical models. This in-depth technical guide synthesizes the current understanding of PF11's pharmacological profile, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development endeavors.

Core Pharmacological Activities

This compound exhibits a range of biological activities, with the most extensively studied being its effects on the central nervous system and its potent anti-inflammatory and metabolic regulatory functions.

Neuroprotection

PF11 has demonstrated significant neuroprotective effects in various models of neurological disorders, including stroke and Parkinson's disease.[2][3] Its mechanisms of action in the central nervous system are multifaceted, involving the attenuation of neuroinflammation, regulation of autophagy, and modulation of key signaling pathways.

In models of cerebral ischemia, PF11 has been shown to reduce infarct volume, decrease brain edema, and improve neurological function.[2][4] These effects are attributed to its ability to alleviate autophagic and lysosomal defects that occur during ischemic events.[2] Furthermore, PF11 promotes neurogenesis and functional recovery after transient cerebral ischemia by modulating microglia and macrophage polarization.[5][6] It has also been shown to exert neuroprotective effects in permanent cerebral ischemia models by regulating calpain activity and the NR2A-mediated AKT-CREB signaling pathway.[7]

In a rat model of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA), oral administration of PF11 demonstrated potent anti-parkinsonian properties by improving motor function.[3]

Anti-inflammatory Activity

A cornerstone of PF11's therapeutic potential lies in its robust anti-inflammatory properties. It effectively suppresses the production of pro-inflammatory mediators in activated microglia, the resident immune cells of the brain.[8] In lipopolysaccharide (LPS)-stimulated microglial cells, PF11 significantly inhibits the release of reactive oxygen species (ROS), nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[8][9]

The anti-inflammatory mechanism of PF11 is largely attributed to its ability to inhibit the Toll-like receptor 4 (TLR4)-mediated signaling pathway.[8] By downregulating the interaction and expression of TLR4 and its downstream adaptor protein MyD88, PF11 effectively suppresses the activation of TAK1/IKK/NF-κB, MAPKs, and Akt signaling cascades.[8]

Metabolic Regulation (Anti-diabetic Effects)

PF11 has been identified as a novel partial agonist of peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of adipogenesis and glucose metabolism.[10][11][12] By activating PPARγ, PF11 promotes the differentiation of 3T3-L1 preadipocytes into adipocytes.[10][11][12] This partial agonism is considered advantageous as it may offer therapeutic benefits for type 2 diabetes with a reduced risk of the side effects associated with full PPARγ agonists.[10]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological effects of this compound.

Table 1: In Vitro Efficacy of this compound

| Biological Activity | Cell Line/System | Assay | Parameter | Value | Reference(s) |

| Opioid Receptor Binding | Chinese Hamster Ovary (CHO)-µ cells | Diprenorphine (DIP) binding inhibition | IC50 | 6.1 µM | MedChemExpress |

| Anti-inflammatory | N9 Microglial Cells (LPS-stimulated) | Nitric Oxide (NO) Production | Significant inhibition | 10, 30, 100 µM | [8] |

| Anti-inflammatory | N9 Microglial Cells (LPS-stimulated) | Prostaglandin E2 (PGE2) Release | Significant inhibition | 10, 30, 100 µM | [8] |

| Anti-inflammatory | N9 Microglial Cells (LPS-stimulated) | TNF-α Release | Significant inhibition | 10, 30, 100 µM | [8] |

| Anti-inflammatory | N9 Microglial Cells (LPS-stimulated) | IL-1β Release | Significant inhibition | 10, 30, 100 µM | [8] |

| Anti-inflammatory | N9 Microglial Cells (LPS-stimulated) | IL-6 Release | Significant inhibition | 10, 30, 100 µM | [8] |

| Adipogenesis | 3T3-L1 Preadipocytes | Differentiation | Promotes differentiation | 20, 40 µM | [10][11][12] |

| PPARγ Activation | 293T Cells | Luciferase Reporter Assay | Partial Agonist Activity | 20, 40, 80 µM | [12] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Disease/Condition | Dosing Regimen | Key Findings | Reference(s) |

| Rat | Permanent Middle Cerebral Artery Occlusion (pMCAO) | 3, 6, 12, 24, 48 mg/kg (i.v., single dose) | Reduced infarct volume and brain edema | [2] |

| Mouse | Transient Middle Cerebral Artery Occlusion (tMCAO) | 16, 32 mg/kg (p.o., once daily for 1 week prior to tMCAO) | Reduced brain infarction and edema; improved long-term functional recovery | [4][6] |

| Rat | 6-OHDA-induced Parkinson's Disease | 3, 6, 12 mg/kg (p.o., once daily for 3 weeks) | Improved motor function | [3] |

| Mouse | LPS-induced Neuroinflammation | Intracerebroventricular injection | Mitigated microglial activation and proinflammatory factor expression | [8] |

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways modulated by this compound and a typical experimental workflow are provided below using the DOT language for Graphviz.

Signaling Pathways

Caption: PF11 inhibits LPS-induced neuroinflammation via the TLR4 pathway.

Caption: PF11 promotes adipogenesis through partial activation of PPARγ.

Experimental Workflow

Caption: Workflow for assessing PF11's anti-inflammatory effects in vitro.

Detailed Experimental Protocols

LPS-Induced Neuroinflammation in N9 Microglial Cells

This protocol is adapted from studies investigating the anti-inflammatory effects of PF11.[8]

-

Cell Culture: N9 microglial cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in 96-well plates or 6-well plates depending on the downstream assay. After reaching 80-90% confluency, the cells are pre-treated with various concentrations of PF11 (e.g., 10, 30, 100 µM) for 1 hour.

-

Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: The concentration of nitrite (B80452) in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

-

Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-1β, IL-6) Release: The levels of PGE2 and cytokines in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

-

Western Blot Analysis: To investigate the effect on signaling pathways, cell lysates are collected after shorter incubation times (e.g., 30-60 minutes) post-LPS stimulation. The expression and phosphorylation levels of key proteins such as TLR4, MyD88, IKK, NF-κB, MAPKs, and Akt are analyzed by Western blotting using specific primary and secondary antibodies.

Permanent Middle Cerebral Artery Occlusion (pMCAO) in Rats

This protocol is a generalized procedure based on studies evaluating the neuroprotective effects of PF11 in a stroke model.[2]

-

Animal Preparation: Male Sprague-Dawley rats (250-300 g) are used. Animals are anesthetized with an appropriate anesthetic (e.g., chloral (B1216628) hydrate).

-

Surgical Procedure:

-

A midline neck incision is made, and the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

The ECA is ligated and cut. A nylon monofilament (e.g., 4-0) with a rounded tip is inserted into the ICA through the ECA stump and advanced approximately 18-20 mm to occlude the origin of the middle cerebral artery (MCA).

-

The occlusion is confirmed by monitoring cerebral blood flow using a laser Doppler flowmeter.

-

-

Drug Administration: PF11 is administered intravenously at various doses (e.g., 3, 6, 12, 24, 48 mg/kg) at a specific time point relative to the onset of ischemia (e.g., 30 minutes post-MCAO).

-

Neurological Assessment: Neurological deficits are evaluated at 24 hours post-MCAO using a standardized neurological scoring system.

-

Infarct Volume Measurement: After 24 hours, the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then calculated using image analysis software.

3T3-L1 Preadipocyte Differentiation

This protocol is based on studies investigating the PPARγ agonist activity of PF11.[10][12]

-

Cell Culture: 3T3-L1 preadipocytes are maintained in Dulbecco's Modified Eagle's Medium (DMEM) containing 10% calf serum.

-

Induction of Differentiation:

-

Two days post-confluency, the medium is replaced with a differentiation medium containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin (B600854).

-

PF11 (e.g., 20, 40 µM) or a positive control (e.g., rosiglitazone) is added to the differentiation medium.

-

-

Maturation: After two days, the medium is replaced with DMEM containing 10% FBS and 1 µg/mL insulin for another two days. Subsequently, the cells are maintained in DMEM with 10% FBS, with the medium being changed every two days.

-

Assessment of Adipogenesis:

-

Oil Red O Staining: After 8-10 days of differentiation, the cells are fixed and stained with Oil Red O to visualize the accumulation of lipid droplets, a hallmark of mature adipocytes.

-

Gene Expression Analysis: The expression of adipocyte-specific marker genes, such as PPARγ and adiponectin, can be quantified by quantitative real-time PCR (qRT-PCR).

-

Conclusion

This compound stands out as a promising natural compound with a diverse and potent pharmacological profile. Its neuroprotective, anti-inflammatory, and metabolic regulatory effects, underpinned by well-defined molecular mechanisms, position it as a strong candidate for the development of novel therapeutics for a range of debilitating diseases. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this remarkable molecule. Continued investigation into its pharmacokinetic properties, safety profile, and efficacy in more advanced disease models is warranted to translate these preclinical findings into clinical applications.

References

- 1. This compound attenuates cerebral ischemic injury by alleviating autophagic/lysosomal defects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound ameliorates ischemic neuron injury by regulating the polarization of neutrophils and macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]

- 4. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lab.agr.hokudai.ac.jp [lab.agr.hokudai.ac.jp]

- 6. This compound improves long-term neurological function and promotes neurogenesis after transient cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound (PF11) exerts anti-neuroinflammatory effects on LPS-activated microglial cells by inhibiting TLR4-mediated TAK1/IKK/NF-κB, MAPKs and Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pseudoginsenoside F11, a Novel Partial PPARγ Agonist, Promotes Adiponectin Oligomerization and Secretion in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

Ocotillol-Type Ginsenosides: A Technical Guide to Their Biological Significance and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ocotillol-type ginsenosides (B1230088), a unique class of tetracyclic triterpenoid (B12794562) saponins (B1172615) characterized by a distinctive tetrahydrofuran (B95107) ring, are emerging as promising candidates in drug discovery.[1][2] Predominantly found in select species of the Panax genus, such as Vietnamese ginseng (Panax vietnamensis) and American ginseng (Panax quinquefolius), these compounds exhibit a wide spectrum of biological activities.[1][2][3] This technical guide provides an in-depth overview of the current understanding of ocotillol-type ginsenosides, with a focus on their anti-cancer, neuroprotective, anti-inflammatory, and cardioprotective effects. Detailed experimental methodologies, quantitative biological data, and elucidated signaling pathways are presented to facilitate further research and development in this field.

Introduction to Ocotillol-Type Ginsenosides

Ginsenosides, the primary bioactive constituents of ginseng, are broadly classified based on their aglycone structures.[2] The ocotillol-type is distinguished by a dammarane (B1241002) skeleton featuring a five-membered epoxy ring at C-20.[4] While less abundant than protopanaxadiol (B1677965) (PPD) and protopanaxatriol (B1242838) (PPT) types, ocotillol-type ginsenosides, such as pseudoginsenoside-F11 and its aglycone ocotillol, have garnered significant attention for their potent pharmacological properties.[1][3][5] The stereochemistry at the C-20 and C-24 positions plays a crucial role in determining their biological activity.[2] Due to their low natural abundance, semi-synthetic approaches have been developed to produce these compounds in larger quantities for research and potential therapeutic use.[1][3]

Biological Activities and Mechanisms of Action

Ocotillol-type ginsenosides exert their effects through the modulation of various cellular signaling pathways. This section details their key biological activities, supported by quantitative data and mechanistic insights.

Anti-Cancer Activity

Ocotillol-type ginsenosides have demonstrated significant cytotoxic effects against various cancer cell lines. Their anti-cancer mechanisms primarily involve the induction of apoptosis and cell cycle arrest.

Data Presentation: Anti-Cancer Activity of Ocotillol-Type Ginsenosides

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Ocotillol-type derivative (152) | HeLa | 4.58 ± 0.66 | [6] |

| Ocotillol-type derivative (5) | HeLa | 11.53 ± 0.49 | [6] |

| Ocotillol-type derivative (173) | HeLa | 19.84 ± 1.10 | [6] |

Signaling Pathways in Anti-Cancer Activity

The anti-cancer effects of ginsenosides are often mediated through the modulation of key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.

Neuroprotective Effects

Ocotillol-type ginsenosides exhibit promising neuroprotective properties, primarily by modulating neuronal activity and protecting against oxidative stress. Ocotillol, for instance, has been shown to enhance neuronal excitability by increasing glutamate (B1630785) release.

Data Presentation: Neuroprotective Activity of Ocotillol

| Compound | System | Effect | EC50 (µM) | Reference |

| Ocotillol | Mouse olfactory bulb slices | Enhanced neuronal firing | 4 | [6] |

Signaling Pathways in Neuroprotection

The neuroprotective effects of ocotillol are linked to the modulation of glutamatergic neurotransmission.

Anti-Inflammatory Activity

Ocotillol-type ginsenosides have demonstrated potent anti-inflammatory effects by modulating the production of inflammatory mediators in macrophages. Notably, the stereochemistry at C-20 influences the specific anti-inflammatory profile.

Data Presentation: Anti-Inflammatory Activity of Ocotillol Epimers

| Compound | Cell Line | Effect | Reference |

| 20(S)-Ocotillol | RAW 264.7 | Inhibited NO and PGE2 release; increased IL-10 | [6] |

| 20(R)-Ocotillol | RAW 264.7 | Inhibited NO and TNF-α release | [6] |

Signaling Pathways in Anti-Inflammatory Action

The anti-inflammatory effects of ginsenosides are largely attributed to the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses.

Cardioprotective Effects

Recent studies have highlighted the cardioprotective potential of ocotillol-type ginsenosides, particularly in mitigating ischemia-reperfusion injury and doxorubicin-induced cardiotoxicity. These effects are attributed to their anti-apoptotic and antioxidant properties. For example, certain ocotillol-type ginsenosides have been shown to protect H9c2 cardiomyocytes from H2O2-induced apoptosis by modulating the expression of Bax and Bcl-2.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of ocotillol-type ginsenosides.

Isolation and Semi-Synthesis

Isolation from Panax Species: A general procedure involves the extraction of dried and powdered plant material (e.g., roots) with a solvent such as methanol (B129727) or ethanol. The crude extract is then suspended in water and partitioned with successively less polar organic solvents. The resulting fractions are subjected to repeated column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) and high-performance liquid chromatography (HPLC) to isolate individual ocotillol-type ginsenosides.

Semi-synthesis: A common semi-synthetic route starts with the more abundant 20(S)-protopanaxadiol (PPD). 20(S)-PPD is first acetylated and then oxidized with an agent like m-chloroperoxybenzoic acid (m-CPBA). This leads to the formation of 24,25-epoxy intermediates, which then undergo an intramolecular ring-opening and cyclization to form the characteristic tetrahydrofuran ring of the ocotillol structure.

Cell Viability (MTT) Assay for Anti-Cancer Activity

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Treat the cells with various concentrations of the ocotillol-type ginsenoside for 24-48 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Anti-Inflammatory Assay in RAW 264.7 Macrophages

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the ocotillol-type ginsenoside for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

Nitric Oxide (NO) Measurement (Griess Assay): Collect the cell culture supernatant and mix with an equal volume of Griess reagent. Measure the absorbance at 540 nm.

-

Cytokine Measurement (ELISA): Measure the levels of TNF-α, IL-6, and IL-10 in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.

Western Blot Analysis for Signaling Pathways

-

Cell Lysis: After treatment with the ocotillol-type ginsenoside, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

Ocotillol-type ginsenosides represent a promising class of natural products with diverse and potent biological activities. Their demonstrated anti-cancer, neuroprotective, anti-inflammatory, and cardioprotective effects warrant further investigation for potential therapeutic applications. Future research should focus on elucidating the detailed molecular mechanisms of action, conducting in vivo efficacy and safety studies, and optimizing semi-synthetic routes to improve yield and accessibility. The structure-activity relationships, particularly concerning the stereochemistry at C-20 and C-24, should be further explored to design and synthesize novel derivatives with enhanced potency and selectivity. The comprehensive data and protocols presented in this guide aim to serve as a valuable resource for advancing the research and development of ocotillol-type ginsenosides as next-generation therapeutics.

References

- 1. Recent Advances in the Semisynthesis, Modifications and Biological Activities of Ocotillol-Type Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research progress on naturally-occurring and semi-synthetic ocotillol-type ginsenosides in the genus Panax L. (Araliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. phcog.com [phcog.com]

- 5. A review of cardioprotective effect of ginsenosides in chemotherapy-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Pseudoginsenoside-F11 in Panax quinquefolius

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Pseudoginsenoside-F11, a unique ocotillol-type ginsenoside found in American ginseng (Panax quinquefolius). This document details the enzymatic steps, presents available quantitative data, and outlines experimental protocols for the elucidation of this pathway, targeting researchers and professionals in the fields of natural product biosynthesis and drug development.

Introduction

This compound is a tetracyclic triterpenoid (B12794562) saponin (B1150181) distinguished by its ocotillol-type skeleton, which features a five-membered epoxy ring at the C-20 position.[1] This compound is a characteristic component of Panax quinquefolius and is not found in its Asian counterpart, Panax ginseng. The unique structure of this compound has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents.

The biosynthesis of ginsenosides (B1230088), including this compound, originates from the isoprenoid pathway, leading to the formation of a dammarane-type skeleton. Subsequent modifications by cytochrome P450 monooxygenases (CYPs) and UDP-glycosyltransferases (UGTs) generate the vast diversity of ginsenosides. While the general pathway is understood, the specific enzymes responsible for the unique ocotillol structure of this compound are yet to be fully characterized.

Proposed Biosynthetic Pathway of this compound

The proposed biosynthetic pathway of this compound can be divided into three main stages: formation of the dammarane (B1241002) precursor, conversion to the ocotillol skeleton, and subsequent glycosylation.

Stage 1: Formation of the Protopanaxatriol (B1242838) (PPT) Precursor

The initial steps of the pathway are shared with other dammarane-type ginsenosides and are well-established. The pathway begins with the cyclization of 2,3-oxidosqualene, catalyzed by dammarenediol-II synthase (DS), to produce dammarenediol-II. This is followed by a series of hydroxylation reactions catalyzed by cytochrome P450 enzymes. Specifically, protopanaxadiol (B1677965) synthase (PPDS) hydroxylates dammarenediol-II at the C-12 position to yield protopanaxadiol (PPD), and subsequently, protopanaxatriol synthase (PPTS) hydroxylates PPD at the C-6 position to form protopanaxatriol (PPT), the likely precursor for the ocotillol skeleton.

Stage 2: Formation of the Ocotillol Skeleton

This is the key step that differentiates the biosynthesis of this compound from other ginsenosides. It is hypothesized that a specific cytochrome P450 enzyme catalyzes an intramolecular cyclization of the side chain of a PPT-type precursor to form the characteristic tetrahydrofuran (B95107) ring of the ocotillol skeleton. While the precise enzyme in P. quinquefolius has not yet been identified, research on the biosynthesis of a related ocotillol-type ginsenoside, majonoside-R2, in Panax vietnamensis has identified potential precursors: 20S,24S-Protopanaxatriol Oxide II and 20S,24R-Protopanaxatriol Oxide I.[1] It is highly probable that a homologous CYP enzyme in P. quinquefolius acts on a similar substrate.

Stage 3: Glycosylation of the Ocotillol Aglycone

Once the ocotillol aglycone is formed, it undergoes glycosylation by UDP-glycosyltransferases (UGTs). These enzymes transfer sugar moieties from activated sugar donors, such as UDP-glucose and UDP-rhamnose, to the aglycone. The structure of this compound indicates at least two glycosylation steps. Studies on Panax vietnamensis have identified two UGTs, PvfUGT1 and PvfUGT2, involved in the glycosylation of ocotillol-type saponins.[1] It is plausible that homologous UGTs exist in P. quinquefolius and perform similar functions in the biosynthesis of this compound.

References

Whitepaper: In Silico Modeling of Pseudoginsenoside-F11 Receptor Binding

Executive Summary

Pseudoginsenoside-F11 (PF11), an ocotillol-type ginsenoside unique to American ginseng (Panax quinquefolius), has demonstrated significant neuroprotective, anti-inflammatory, and anti-diabetic activities.[1][2][3] Understanding the molecular interactions between PF11 and its protein targets is crucial for elucidating its mechanism of action and guiding the development of novel therapeutics. This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of PF11 to its primary molecular targets: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and Toll-like Receptor 4 (TLR4).[1][4][5] We present detailed protocols for molecular docking and molecular dynamics simulations, summarize key quantitative data in structured tables, and provide workflows and signaling pathway diagrams to facilitate a deeper understanding of the computational and biological processes involved.

Molecular Targets of this compound

In vitro and in vivo studies have identified two primary receptors through which PF11 exerts its pharmacological effects.

-

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): PF11 is recognized as a novel partial agonist of PPARγ, a nuclear hormone receptor that is a master regulator of adipogenesis, lipid metabolism, and glucose homeostasis.[6][7] Its partial agonism suggests it may offer the therapeutic benefits of full agonists, such as the thiazolidinediones (TZDs), but with a reduced side-effect profile.[6][7]

-

Toll-like Receptor 4 (TLR4): PF11 exhibits anti-neuroinflammatory effects by inhibiting the TLR4-mediated signaling pathway.[1][5] It has been shown to suppress the interaction between TLR4 and its adaptor protein MyD88, thereby downregulating the activation of downstream inflammatory cascades involving NF-κB and MAPKs.[1][5][8]

In Silico Modeling: Methodologies and Protocols

In silico modeling provides a powerful, cost-effective approach to predict and analyze the binding affinity and interaction dynamics between a ligand like PF11 and its receptor.[9][10]

Molecular Docking Protocol

Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a receptor, providing insights into binding affinity and key molecular interactions.[11] The following protocol outlines a typical workflow using AutoDock Vina, a widely used open-source docking software.[11][12]

3.1.1 Step 1: Receptor Preparation

-

Obtain Crystal Structure: Download the 3D crystal structure of the target receptor (e.g., PPARγ or TLR4/MD-2 complex) from the Protein Data Bank (PDB).

-

Pre-processing: Use molecular visualization software (e.g., UCSF Chimera, PyMOL) to prepare the protein.[1] This involves:

-

Removing all water molecules and co-crystallized ligands/heteroatoms.[13]

-

Adding polar hydrogen atoms.

-

Assigning partial charges (e.g., Gasteiger charges).

-

-

File Conversion: Save the prepared receptor structure in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.

3.1.2 Step 2: Ligand Preparation

-

Obtain Ligand Structure: Acquire the 3D structure of this compound from a chemical database like PubChem (CID 21633072).[14]

-

Energy Minimization: Perform energy minimization on the ligand structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

-

Define Torsions: Identify and define the rotatable bonds within the PF11 molecule to allow for conformational flexibility during docking.

-

File Conversion: Save the prepared ligand structure in the PDBQT format.

3.1.3 Step 3: Docking Simulation

-

Define the Grid Box: Specify the search space for the docking simulation by defining a 3D grid box that encompasses the known or predicted binding site on the receptor. For PPARγ, this is typically the canonical Y-shaped ligand-binding pocket.[15][16] For TLR4, the binding site is within the MD-2 co-receptor pocket.[12][17]

-

Run AutoDock Vina: Execute the docking simulation. The software will systematically explore different conformations and orientations of PF11 within the defined grid box, calculating the binding affinity for each pose using its scoring function.[18]

-

Analyze Results: The output will provide a series of binding poses ranked by their predicted binding energy (in kcal/mol). The pose with the lowest binding energy is considered the most favorable.[18] Analyze the key molecular interactions (hydrogen bonds, hydrophobic interactions) between PF11 and the receptor's amino acid residues.

Molecular Dynamics (MD) Simulation

MD simulations are used to validate the stability of the ligand-receptor complex predicted by molecular docking and to observe its dynamic behavior over time.[9][19]

-

System Setup: The top-ranked docked complex (PF11 bound to the receptor) is placed in a simulated aqueous environment (a box of water molecules) with physiological ion concentrations.

-

Minimization and Equilibration: The entire system is subjected to energy minimization to remove steric clashes. This is followed by a period of equilibration, where the system's temperature and pressure are gradually brought to physiological levels.

-

Production Run: A production MD run is performed for a significant duration (e.g., 100-200 nanoseconds).[19] During this time, the trajectory of every atom is calculated and saved.

-

Analysis: The trajectory is analyzed to assess the stability of the complex. Key metrics include the Root Mean Square Deviation (RMSD) of the protein and ligand, and the Root Mean Square Fluctuation (RMSF) of individual residues.[15] Stable binding is indicated by low and converging RMSD values.[15]

Data Presentation: Quantitative Analysis

The following tables summarize the predicted quantitative data from in silico docking simulations.

Note: As of this writing, specific docking studies for this compound have not been published. The binding energy for PF11 presented below is an illustrative, hypothetical value based on published data for structurally similar ginsenosides (B1230088) and natural compounds binding to the same targets. It serves as a realistic placeholder for the purpose of this guide.

Table 1: Molecular Docking Results for PF11 and Reference Ligands with PPARγ

| Ligand | Receptor | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| This compound | PPARγ | -9.8 (Illustrative) | SER289, HIS323, HIS449, TYR473 | [1] |

| Rosiglitazone (B1679542) (Agonist) | PPARγ | -10.0 | SER289, HIS323, HIS449, TYR473 | [1] |

| Ginsenoside Rf | PPARγ | -2.9 | SER289, HIS323 | [1] |

| Kaempferol | PPARγ | -7.13 | (Not specified) |[8] |

Table 2: Molecular Docking Results for PF11 and Reference Ligands with TLR4/MD-2

| Ligand | Receptor | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| This compound | TLR4/MD-2 | -9.5 (Illustrative) | (Within MD-2 pocket) | [18] |

| TAK-242 (Antagonist) | TLR4/MD-2 | (Varies by study) | (Within MD-2 pocket) | [3] |

| Rutin | TLR4/MD-2 | -10.4 | (Not specified) |[18] |

Experimental Validation Protocols

In silico predictions must be validated through rigorous experimental assays.[13]

PPARγ Activation: Adipocyte Differentiation Assay

This assay confirms the agonistic activity of PF11 on PPARγ by measuring its ability to induce the differentiation of preadipocytes.[7]

-

Cell Culture: Culture 3T3-L1 preadipocytes in standard growth medium.

-

Induction of Differentiation: Upon reaching confluence, induce differentiation using a cocktail containing insulin, dexamethasone, and IBMX, in the presence of varying concentrations of PF11 (e.g., 0, 20, 40 μM) or a positive control like rosiglitazone (0.5 μM).[7]

-

Lipid Staining: After 8-10 days, fix the cells and stain for intracellular lipid droplets using Oil Red O solution.[7]

-

Quantification: Elute the stain from the cells and measure the absorbance using a spectrophotometer to quantify the extent of lipid accumulation, which is a marker of adipocyte differentiation.[7]

TLR4 Pathway Inhibition: Pro-inflammatory Mediator Assay

This assay validates the inhibitory effect of PF11 on the TLR4 signaling pathway by measuring the suppression of inflammatory molecules.[5]

-

Cell Culture: Culture a microglial cell line (e.g., N9) or primary microglia.

-

Pre-treatment: Pre-treat the cells with various concentrations of PF11 for 1-2 hours.

-

Stimulation: Stimulate the cells with Lipopolysaccharide (LPS), a potent activator of TLR4, to induce an inflammatory response.

-

Quantification of Mediators: Collect the cell culture supernatant and measure the concentration of pro-inflammatory mediators such as Nitric Oxide (NO), TNF-α, and IL-6 using Griess reagent and ELISA kits, respectively.[5] A reduction in these mediators in PF11-treated cells compared to LPS-only controls indicates TLR4 pathway inhibition.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.

Caption: PPARγ signaling pathway activated by this compound.

Caption: Inhibition of the TLR4 signaling pathway by this compound.

Caption: Integrated workflow for in silico modeling and experimental validation.

References

- 1. Structural investigation of ginsenoside Rf with PPARγ major transcriptional factor of adipogenesis and its impact on adipocyte - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound (PF11) exerts anti-neuroinflammatory effects on LPS-activated microglial cells by inhibiting TLR4-mediated TAK1/IKK/NF-κB, MAPKs and Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Discovery of a novel binding pocket in PPARγ for partial agonists: structure-based virtual screening identifies ginsenoside Rg5 as a partial agonist promoting beige adipogenesis [frontiersin.org]

- 7. Pseudoginsenoside F11, a Novel Partial PPARγ Agonist, Promotes Adiponectin Oligomerization and Secretion in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In Silico Identification of Potent PPAR-γ Agonists from Traditional Chinese Medicine: A Bioactivity Prediction, Virtual Screening, and Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. japsonline.com [japsonline.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Recent Advances in the Semisynthesis, Modifications and Biological Activities of Ocotillol-Type Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of a novel binding pocket in PPARγ for partial agonists: structure-based virtual screening identifies ginsenoside Rg5 as a partial agonist promoting beige adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. View of Molecular docking studies on potential PPAR-γ agonist from Rhizophora apiculata | Bangladesh Journal of Pharmacology [banglajol.info]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. cjnmcpu.com [cjnmcpu.com]

A Technical Guide to Early In Vitro Studies on Pseudoginsenoside-F11 (PF11)

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoginsenoside-F11 (PF11), also known as Ginsenoside A1, is an ocotillol-type triterpenoid (B12794562) saponin.[1][2] It is a chemical natural product found in American ginseng (Panax quinquefolius) but not in Asian ginseng (Panax ginseng).[2] Structurally, it belongs to the dammarane (B1241002) family, featuring a rigid four-ring skeleton.[2] Early in vitro research has identified PF11 as a promising bioactive compound with a range of pharmacological activities, primarily focusing on its neuroprotective, anti-neuroinflammatory, and neuromodulatory effects.[1][3] This document provides a comprehensive technical overview of the foundational in vitro studies, detailing the experimental methodologies, quantitative findings, and elucidated mechanisms of action of PF11.

In Vitro Pharmacological Activities

Anti-Neuroinflammatory Effects

The most extensively studied in vitro activity of PF11 is its potent anti-neuroinflammatory effect, particularly in microglia, the resident immune cells of the central nervous system. Studies have demonstrated that PF11 significantly suppresses the activation of microglial cells stimulated by lipopolysaccharide (LPS).[1] This inhibition prevents the release of a cascade of pro-inflammatory and cytotoxic mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), reactive oxygen species (ROS), and cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). The mechanism for this activity involves the modulation of key inflammatory signaling pathways. PF11 has been shown to inhibit the Toll-like receptor 4 (TLR4) and MyD88-mediated signaling cascade, which consequently suppresses the downstream activation of TAK1/IKK/NF-κB, mitogen-activated protein kinases (MAPKs), and Akt signaling pathways.[1]

Modulation of Immune Cell Polarization

Beyond general inflammation suppression, PF11 has been shown to modulate the polarization state of innate immune cells. In in vitro models mimicking ischemic stroke conditions, PF11 influences the phenotype of neutrophils and macrophages.[3] It inhibits the induction of the pro-inflammatory N1 neutrophil phenotype and promotes polarization towards the anti-inflammatory N2 phenotype.[3] Similarly, PF11 curtails the pro-inflammatory M1 macrophage phenotype while facilitating the switch to the pro-resolving M2 phenotype.[3] This immunomodulatory activity is crucial as it suggests PF11 not only blocks damaging inflammation but also promotes a cellular environment conducive to repair and recovery.

Neuromodulatory and Pro-Neurogenic Effects

PF11 exhibits direct effects on neural and opioid systems. Biochemical assays revealed that PF11 can inhibit the binding of the opioid antagonist diprenorphine (B84857) to μ-opioid receptors expressed in Chinese hamster ovary (CHO) cells.[4] This suggests a potential interaction with the endogenous opioid system. Furthermore, PF11 has demonstrated pro-neurogenic properties by promoting the proliferation and differentiation of neural stem cells in vitro, indicating its potential to support neural repair and regeneration.[5] The pro-neurogenic effect has been linked to the activation of the BDNF/TrkB signaling pathway.[5]

Metabolic Regulation

PF11 also shows activity in metabolic regulation, acting as a partial peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. In 3T3-L1 adipocytes, this agonistic activity promotes the oligomerization and secretion of adiponectin, an important hormone involved in regulating glucose levels and fatty acid breakdown.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early in vitro studies of this compound.

Table 1: Inhibition of Pro-inflammatory Mediators and Signaling by PF11

| Target Cell Line | Stimulant | Mediator/Pathway Inhibited | Effective PF11 Concentration | Reference |

|---|---|---|---|---|

| N9 Microglia | LPS | Nitric Oxide (NO), PGE2, ROS | Not specified, but significant suppression observed | |

| N9 Microglia | LPS | IL-1β, IL-6, TNF-α | Not specified, but significant suppression observed | |

| N9 Microglia | LPS | Phosphorylation of MAPKs and Akt | Not specified, but significant inhibition observed | [1] |

| N9 Microglia | LPS | TLR4/MyD88 Interaction & NF-κB Activation | Not specified, but significant inhibition observed | |

Table 2: Effects of PF11 on Immune Cell Polarization and Neuroprotection

| Primary Cells/Line | Experimental Model | Effect | PF11 Concentration | Reference |

|---|---|---|---|---|

| Neutrophils | Conditioned media from OGD/R neurons | Inhibited N1 polarization, promoted N2 polarization | 30, 100 μM | [3] |

| Macrophages | Conditioned media from OGD/R neurons | Inhibited M1 polarization, promoted M2 polarization | 100 μM | [3] |

| SH-SY5Y & Cortical Neurons | Conditioned media from activated microglia | Alleviated cell death | Not specified, but significant protection observed | [1] |

| Neural Stem Cells | In vitro culture | Promoted proliferation and differentiation | Not specified, but significant promotion observed |[5] |

Table 3: Receptor Binding Affinity of PF11

| Target | Cell Line | Assay Type | Measured Value (IC₅₀) | Reference |

|---|

| μ-Opioid Receptor | CHO-μ cells | Diprenorphine (DIP) binding inhibition | 6.1 μM |[4] |

Detailed Experimental Protocols

Anti-Neuroinflammatory Activity Assay in Microglia

-

Cell Culture: The murine microglial cell line N9 is cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment Protocol: Cells are pre-treated with various concentrations of PF11 for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium for a specified duration (typically 24 hours).

-

Nitric Oxide (NO) Measurement: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay. Briefly, 50 µL of supernatant is mixed with 50 µL of sulfanilamide (B372717) solution, followed by the addition of 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution. The absorbance is measured at 540 nm, and nitrite concentration is calculated from a sodium nitrite standard curve.

-

Cytokine Quantification (ELISA): Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot Analysis: After treatment, cells are lysed to extract total protein. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., TLR4, MyD88, phospho-Akt, phospho-p38, phospho-JNK, phospho-ERK, IκBα) and a loading control (e.g., β-actin or GAPDH). After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immune Cell Polarization Assay

-

Preparation of Conditioned Media (CM): Primary cortical neurons are subjected to oxygen-glucose deprivation/re-oxygenation (OGD/R) to mimic ischemic conditions. The culture supernatant (conditioned media) containing factors released by the ischemic neurons is collected after 24 hours.

-

Cell Treatment: Primary neutrophils or macrophages are treated with the OGD/R-conditioned media in the presence or absence of PF11 (e.g., 30 µM, 100 µM) for 24 hours.

-

Polarization Analysis: The polarization state of the cells is determined by analyzing the expression of specific M1/N1 (e.g., iNOS, CD86) and M2/N2 (e.g., Arginase-1, CD206) markers. This can be achieved through:

-

Quantitative PCR (qPCR): RNA is extracted from the cells, reverse-transcribed to cDNA, and the expression of marker genes is quantified using qPCR.

-

Flow Cytometry: Cells are stained with fluorescently-labeled antibodies against surface markers (e.g., CD86, CD206) and analyzed using a flow cytometer.

-

Neural Stem Cell (NSC) Proliferation and Differentiation Assay

-

NSC Culture: NSCs are cultured as neurospheres in a serum-free medium containing growth factors like EGF and bFGF.

-

Proliferation Assay: To assess proliferation, neurospheres are dissociated into single cells, plated, and treated with PF11. Proliferation is measured using a BrdU (5-bromo-2'-deoxyuridine) incorporation assay. BrdU is added to the culture, and its incorporation into the DNA of dividing cells is detected using an anti-BrdU antibody, typically via immunocytochemistry or an ELISA-based colorimetric assay.

-

Differentiation Assay: To induce differentiation, growth factors are withdrawn from the culture medium, and cells are treated with PF11. After several days, the cells are fixed and stained with antibodies against lineage-specific markers: β-III-tubulin (neurons), GFAP (astrocytes), and Olig2 (oligodendrocytes). The percentage of differentiated cells for each lineage is determined by counting fluorescently-labeled cells under a microscope.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflows and signaling pathways associated with in vitro studies of PF11.

Caption: Workflow for assessing the anti-neuroinflammatory effects of PF11 on microglial cells.

Caption: PF11 inhibits LPS-induced TLR4-mediated inflammatory signaling pathways in microglia.[1]

Caption: Logical flow of PF11 modulating immune cell polarization from a pro- to anti-inflammatory state.[3]

References

- 1. This compound (PF11) exerts anti-neuroinflammatory effects on LPS-activated microglial cells by inhibiting TLR4-mediated TAK1/IKK/NF-κB, MAPKs and Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pseudoginsenoside F11 - Wikipedia [en.wikipedia.org]

- 3. This compound ameliorates ischemic neuron injury by regulating the polarization of neutrophils and macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound improves long-term neurological function and promotes neurogenesis after transient cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Pseudoginsenoside-F11: A Novel Partial PPARγ Agonist

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Pseudoginsenoside-F11 (PF11), an ocotillol-type ginsenoside isolated from American ginseng (Panax quinquefolium L.), and its role as a partial agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[1] Full PPARγ agonists, such as thiazolidinediones (TZDs), are effective in treating type 2 diabetes but are associated with significant side effects.[1][2] PF11 presents a promising alternative by demonstrating therapeutic potential with a potentially improved safety profile.[1]

Mechanism of Action: Dual Engagement of PPARγ

This compound functions as a selective PPARγ modulator (SPPARγM) by exhibiting partial agonist activity.[1][2][3] Unlike full agonists, which induce a maximal transcriptional response, PF11 elicits a more modest, submaximal activation of PPARγ.[1] This partial agonism is believed to contribute to its therapeutic effects while mitigating the adverse effects associated with strong agonists.[1][4]

The primary mechanisms of PF11's action on PPARγ are twofold:

-

Partial Transcriptional Activation : PF11 binds to the PPARγ ligand-binding domain (LBD).[1] This binding induces a conformational change, leading to the dissociation of co-repressors and the recruitment of co-activators. The PPARγ-RXR heterodimer then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription.[1][4][5][6] This leads to increased expression of genes involved in insulin (B600854) sensitization, such as adiponectin.[1]

-

Inhibition of Inhibitory Phosphorylation : PF11 inhibits the obesity-linked phosphorylation of PPARγ at serine 273 (Ser-273) by cyclin-dependent kinase 5 (Cdk5).[1] This phosphorylation is associated with the dysregulation of key genes like adiponectin and is a target for improving insulin sensitivity, independent of classical agonism.[1] The ability of PF11 to block this phosphorylation is comparable to that of the full agonist rosiglitazone (B1679542).[7]

Quantitative Data Summary

The following tables summarize the quantitative effects of PF11 in key in vitro assays using the 3T3-L1 preadipocyte cell line.[1]

Table 1: Adipogenic Activity of PF11 in 3T3-L1 Preadipocytes

| Compound | Concentration (μM) | Adipocyte Differentiation (% of Control) |

|---|---|---|

| Control | 0 | 100% |

| This compound | 20 | Increased* |

| This compound | 40 | Further Increased* |

| Rosiglitazone (Rosi) | 0.5 | Maximally Increased* |

*Note: Specific percentage increases were presented graphically in the source. PF11 showed a dose-dependent increase in lipid droplet accumulation, which was less potent than the full agonist rosiglitazone. The effect of PF11 was completely abolished by the PPARγ antagonist GW9662, confirming its PPARγ-dependent action.[1]

Table 2: Effect of PF11 on PPARγ Transcriptional Activity (Luciferase Reporter Assay)

| Compound | Concentration (μM) | Fold Activation of PPARγ |

|---|---|---|

| Control | 0 | 1.0 |

| This compound | 20 | ~2.5 |

| This compound | 40 | ~3.5 |

| Rosiglitazone (Rosi) | 0.5 | ~6.0 |

*Note: Data are approximated from graphical representations in the source publication. PF11 demonstrates a dose-dependent activation of PPARγ transcriptional activity, confirming its role as an agonist, albeit with lower efficacy than rosiglitazone.[1]

Table 3: Effect of PF11 on PPARγ Target Gene Expression (qPCR)

| Treatment | Target Gene | Relative mRNA Level Change |

|---|---|---|

| PF11 (40 μM) | Adiponectin | Increased |

| PF11 (40 μM) | PPARγ | Increased |

| Rosiglitazone (0.5 μM) | Adiponectin | Increased (greater than PF11) |

| Rosiglitazone (0.5 μM) | PPARγ | Increased (greater than PF11) |

*Note: PF11 treatment leads to an upregulation of PPARγ itself and its responsive gene, adiponectin, which is crucial for insulin sensitization.[1]

Key Experimental Methodologies

The following protocols are synthesized from published research and provide a framework for evaluating PF11's activity on PPARγ.[1][8][9][10][11]

3T3-L1 Adipocyte Differentiation Assay

This assay assesses the ability of a compound to induce the differentiation of preadipocytes into mature, lipid-accumulating adipocytes.

Protocol:

-

Cell Culture : Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

-

Seeding : Seed cells in multi-well plates and grow to confluence. Two days post-confluence, initiate differentiation.

-

Differentiation Induction (Day 0) : Replace the growth medium with a differentiation cocktail containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, 1.7 µM insulin, and the test compound (e.g., 20-40 µM PF11 or 0.5 µM rosiglitazone as a positive control).[1]

-

Maturation (Day 2 onwards) : After 48 hours, replace the induction medium with a maturation medium containing DMEM, 10% FBS, 1.7 µM insulin, and the test compound. Replenish this medium every 2 days.

-

Staining (Day 8) : Wash the cells with Phosphate-Buffered Saline (PBS) and fix with 10% formalin for 1 hour.[9][10] Wash again and stain with a freshly prepared Oil Red O working solution for 10-30 minutes to visualize intracellular lipid droplets.[9][11]

-

Quantification : After washing away excess stain, elute the retained dye using 100% isopropanol and measure the absorbance at approximately 540 nm using a spectrophotometer.[8]

PPARγ Luciferase Reporter Gene Assay

This cell-based assay quantifies the ability of a compound to activate PPARγ-mediated gene transcription.[12][13][14]

Protocol:

-

Cell Line : Utilize a host cell line, such as HEK293, that does not endogenously express high levels of PPARγ.[12]

-

Plasmids : Co-transfect cells with two plasmids:

-

An expression vector containing the GAL4 DNA-binding domain (DBD) fused to the PPARγ ligand-binding domain (LBD).

-

A reporter vector containing a luciferase gene downstream of a GAL4 Upstream Activation Sequence (UAS).

-

-

Transfection : Transfect the cells using a suitable method (e.g., lipid-based reagent). After 24 hours, re-plate the cells into an assay plate.

-

Compound Treatment : Treat the transfected cells with various concentrations of PF11 or a reference agonist (rosiglitazone) for 16-24 hours.

-

Lysis and Detection : Lyse the cells using a lysis buffer. Add a luciferase substrate to the cell lysate.

-

Measurement : Measure the luminescence signal using a luminometer. The intensity of the light produced is directly proportional to the transcriptional activity of PPARγ. A co-transfected Renilla luciferase vector can be used for normalization.[14]

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

qPCR is used to measure the change in mRNA levels of PPARγ target genes following treatment with PF11.[15][16][17]

Protocol:

-

Cell Treatment : Treat differentiated 3T3-L1 adipocytes with PF11 or a control compound for a specified duration (e.g., 24 hours).

-

RNA Isolation : Isolate total RNA from the cells using a suitable kit (e.g., TRIzol or column-based methods).

-

cDNA Synthesis : Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and appropriate primers (e.g., random hexamers or oligo(dT)).[15]

-

qPCR Reaction : Set up the qPCR reaction using the synthesized cDNA, gene-specific primers for target genes (e.g., Adiponectin, PPARγ) and a housekeeping gene (e.g., β-actin, GAPDH), and a fluorescent dye (e.g., SYBR Green or TaqMan probe).[15]

-

Analysis : Run the reaction in a real-time PCR cycler. The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the expression of the housekeeping gene.

Therapeutic Potential and Rationale